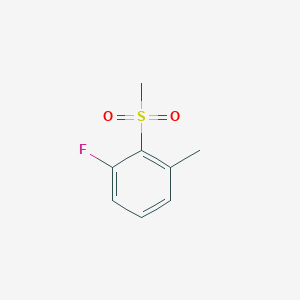
1-Fluoro-2-(methanesulfonyl)-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-2-(methanesulfonyl)-3-methylbenzene is an organic compound with the molecular formula C8H9FO2S This compound is characterized by a benzene ring substituted with a fluorine atom, a methanesulfonyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-2-(methanesulfonyl)-3-methylbenzene typically involves the introduction of the fluorine and methanesulfonyl groups onto the benzene ring. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base like pyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-2-(methanesulfonyl)-3-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as hydroxide ions or amines.
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The methanesulfonyl group can be reduced to a thiol group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of thiol derivatives.
Applications De Recherche Scientifique
1-Fluoro-2-(methanesulfonyl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Fluoro-2-(methanesulfonyl)-3-methylbenzene involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the methanesulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. These interactions can affect the compound’s behavior in chemical reactions and biological systems .
Comparaison Avec Des Composés Similaires
1-Fluoro-2-methylbenzene: Lacks the methanesulfonyl group, resulting in different reactivity and applications.
1-Fluoro-4-methanesulfonyl-2-nitrobenzene:
Uniqueness: 1-Fluoro-2-(methanesulfonyl)-3-methylbenzene is unique due to the presence of both the fluorine and methanesulfonyl groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific synthetic applications and research purposes.
Propriétés
Numéro CAS |
828270-64-0 |
|---|---|
Formule moléculaire |
C8H9FO2S |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
1-fluoro-3-methyl-2-methylsulfonylbenzene |
InChI |
InChI=1S/C8H9FO2S/c1-6-4-3-5-7(9)8(6)12(2,10)11/h3-5H,1-2H3 |
Clé InChI |
KFSIEPKBEWIIAY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)F)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


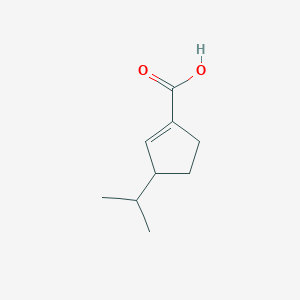
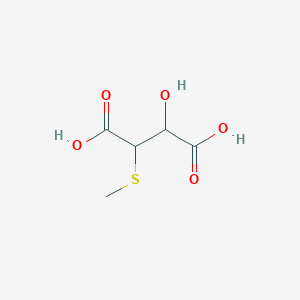
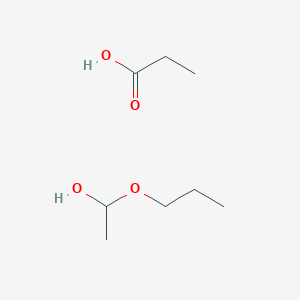
![15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate](/img/structure/B14220070.png)

![2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14220093.png)
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]-](/img/structure/B14220097.png)
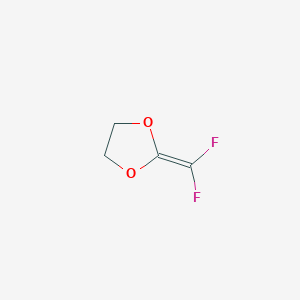
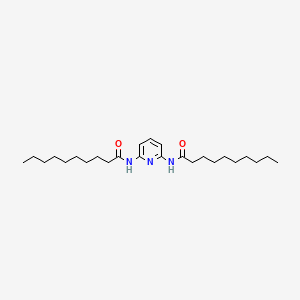
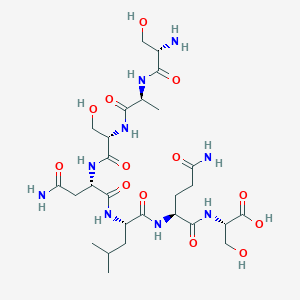
![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl-](/img/structure/B14220121.png)
![4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal](/img/structure/B14220123.png)

![2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine](/img/structure/B14220135.png)
